molecular formula C8H14F3N B3365691 1-(Trifluoromethyl)cycloheptan-1-amine CAS No. 1258640-08-2

1-(Trifluoromethyl)cycloheptan-1-amine

Cat. No.: B3365691
CAS No.: 1258640-08-2
M. Wt: 181.20
InChI Key: KIGQQSJOZKCYTP-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cycloheptan-1-amine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.20 g/mol . It features a cycloheptane ring substituted with a trifluoromethyl group and an amine group at the 1-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cycloheptan-1-amine can be synthesized through various methods. One common approach involves the trifluoromethylation of cycloheptanone followed by reductive amination. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The resulting trifluoromethylated ketone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cycloheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Trifluoromethyl)cycloheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cycloheptan-1-amine exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

    1-(Trifluoromethyl)cyclohexan-1-amine: Similar structure but with a six-membered ring.

    1-(Trifluoromethyl)cyclooctan-1-amine: Similar structure but with an eight-membered ring.

    1-(Trifluoromethyl)cyclopentan-1-amine: Similar structure but with a five-membered ring.

Uniqueness: 1-(Trifluoromethyl)cycloheptan-1-amine is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(trifluoromethyl)cycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7(12)5-3-1-2-4-6-7/h1-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGQQSJOZKCYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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